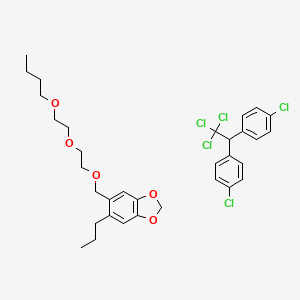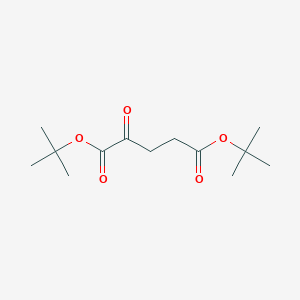![molecular formula C20H22ClNO3 B14415730 Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate CAS No. 80199-54-8](/img/no-structure.png)
Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate is a chemical compound with a complex structure that includes a carbamate group, a chlorinated phenyl ring, and a cyclohexylphenoxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate typically involves multiple steps, including the formation of the phenylcarbamate core and the introduction of the chlorinated and cyclohexylphenoxy substituents. Common synthetic routes may involve:
Formation of the Phenylcarbamate Core: This can be achieved by reacting an appropriate phenol derivative with methyl isocyanate under controlled conditions.
Introduction of the Chlorinated Phenyl Ring: Chlorination of the phenyl ring can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Cyclohexylphenoxy Group: This step may involve a nucleophilic substitution reaction where a cyclohexylphenol reacts with the chlorinated phenylcarbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenyl ring, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Wissenschaftliche Forschungsanwendungen
Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals, coatings, and polymers.
Wirkmechanismus
The mechanism of action of Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.
Disrupting Cellular Functions: Affecting cellular processes such as DNA replication, protein synthesis, or membrane integrity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 4-chloro-3-methyl-: A related compound with a chlorinated phenyl ring and a hydroxyl group.
4-Chloro-3-methylphenol: Another similar compound used in chemical synthesis and industrial applications.
Uniqueness
Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the cyclohexylphenoxy group, in particular, differentiates it from other chlorinated phenylcarbamates and may contribute to its unique biological and chemical activities.
Eigenschaften
| 80199-54-8 | |
Molekularformel |
C20H22ClNO3 |
Molekulargewicht |
359.8 g/mol |
IUPAC-Name |
methyl N-[3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate |
InChI |
InChI=1S/C20H22ClNO3/c1-24-20(23)22-16-9-12-19(18(21)13-16)25-17-10-7-15(8-11-17)14-5-3-2-4-6-14/h7-14H,2-6H2,1H3,(H,22,23) |
InChI-Schlüssel |
BRFAKKCKUYPQQV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC1=CC(=C(C=C1)OC2=CC=C(C=C2)C3CCCCC3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


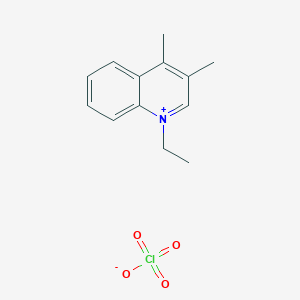
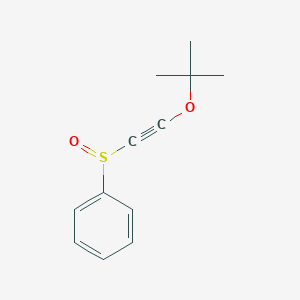
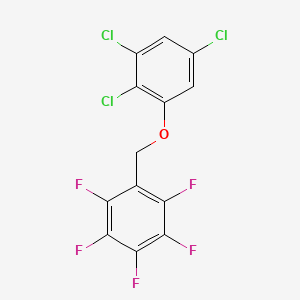
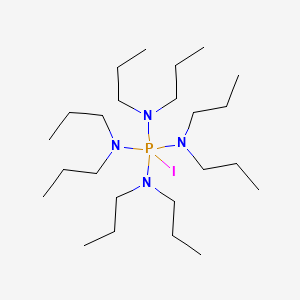
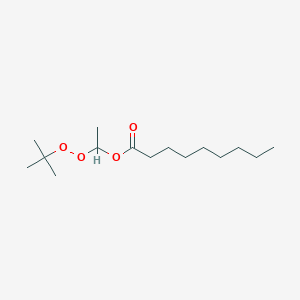
![2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzaldehyde](/img/structure/B14415695.png)
![Dimethyl [2-(tert-butylimino)ethenyl]phosphonate](/img/structure/B14415704.png)
